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Introduction
Nigerose phosphorylase (EC 2.4.1.279) is a powerful biocatalyst for the synthesis of nigerose
and other rare α-1,3-glucosyl disaccharides.[1][2] This enzyme, belonging to the glycoside

hydrolase family 65 (GH65), catalyzes the reversible phosphorolysis of nigerose into β-D-

glucose 1-phosphate (β-G1P) and D-glucose.[1][2][3] The reverse reaction allows for the highly

regioselective synthesis of an α-1,3-glycosidic bond, making it a valuable tool for carbohydrate

chemistry.

Nigerose, a disaccharide composed of two glucose molecules linked by an α-1,3 bond, is

considered a rare sugar with potential applications as a prebiotic, an alternative sweetener, and

an immunopotentiating agent. The enzymatic synthesis using nigerose phosphorylase offers a

highly efficient and specific alternative to complex chemical methods.

Key Applications
Synthesis of Rare Sugars: The primary application is the synthesis of nigerose. The

enzyme's strict regioselectivity ensures the specific formation of the α-1,3 linkage.

Prebiotic Development: Nigerose has been identified as a potential prebiotic, promoting the

growth of beneficial gut bacteria.
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Drug Development & Therapeutics: The immunopotentiating activity of nigerose and related

oligosaccharides suggests potential applications in developing novel therapeutics and

vaccine adjuvants.

Biocatalytic Cascades: Nigerose phosphorylase can be used in multi-enzyme "one-pot"

systems to produce nigerose from inexpensive and abundant starting materials like maltose,

sucrose, or even starch.

Enzymatic Reaction
The core function of nigerose phosphorylase is its ability to catalyze a reversible

phosphorolysis reaction. This equilibrium can be shifted towards synthesis by providing a high

concentration of the donor substrate (β-D-glucose 1-phosphate) and an appropriate acceptor.
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Caption: Reversible reaction catalyzed by nigerose phosphorylase.
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Quantitative Data Summary
Table 1: Kinetic Parameters of Nigerose Phosphorylases

Enzyme
Source

Substrate Km (mM) kcat (s-1) Reference

Clostridium

phytofermentans
Nigerose 1.7 67

Anaerosporobact

er mobilis
Nigerose

Higher than C.

phytofermentans

(Lower Affinity)

-

Anaerosporobact

er mobilis

D-glucose

(synthesis)

Lower than C.

phytofermentans

(Higher Affinity)

-

Table 2: Acceptor Substrate Specificity of C. phytofermentans
Nigerose Phosphorylase

Acceptor Substrate Major Product
Relative Activity
(%)

Reference

D-glucose Nigerose (α-1,3) 100

D-xylose α-1,3-glucosyl-xylose High

1,5-anhydro-D-glucitol
α-1,3-glucosyl-1,5-

anhydro-D-glucitol
Moderate

D-galactose
α-1,3-glucosyl-

galactose
Moderate

Methyl-α-D-glucoside
α-1,3-glucosyl-methyl-

α-D-glucoside
Low

Note: The reaction with D-xylose and methyl-α-D-glucoside also produced significant amounts

of α-1,2-glucosides as by-products.

Table 3: Yields from One-Pot Enzymatic Synthesis of Nigerose
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| Starting Material(s) | Key Enzymes Used | Final Nigerose Conc. (mM) | Yield (%) | Reference

| | :--- | :--- | :---: | :---: | | 500 mM Maltose | Maltose Phosphorylase, Nigerose Phosphorylase |

319 | 62 | | | 250 mM Cellobiose | Cellobiose Phosphorylase, NP, α-PGM, β-PGM | 129 | 52 | | |

500 mM Sucrose | Sucrose Phosphorylase, NP, XI, α-PGM, β-PGM | 350 | 67 | | | 100 mg/mL

Starch | Glycogen Phosphorylase, NP, and others | 270 | - | | | Maltose | Maltose

Phosphorylase, AmNP | ~385 (132 g/L) | 66.3 | |

Abbreviations: NP (Nigerose Phosphorylase), PGM (Phosphoglucomutase), XI (Xylose

Isomerase), AmNP (Nigerose Phosphorylase from A. mobilis).

Experimental Protocols
Workflow Overview
The overall process for enzymatic disaccharide synthesis involves several key stages, from

obtaining the enzyme to analyzing the final product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Amplification & Cloning
(e.g., cphy1874 into pET vector)

Recombinant Protein Expression
(E. coli BL21(DE3))

Cell Lysis & Crude Extract Prep.

Enzyme Purification
(IMAC for His-tagged protein)

Enzyme Activity Assay

Disaccharide Synthesis Reaction
(One-pot or single system)

Product Analysis & Purification
(HPLC, Gel Filtration)

Click to download full resolution via product page

Caption: Experimental workflow for disaccharide synthesis.

Protocol 1: Expression and Purification of Recombinant
Nigerose Phosphorylase from C. phytofermentans
(Cphy1874)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1581268?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from the methodology described for Cphy1874.

Gene Cloning and Expression Vector:

Amplify the gene encoding nigerose phosphorylase (e.g., cphy1874) from C.

phytofermentans genomic DNA using appropriate primers.

Digest the PCR product and a suitable expression vector (e.g., pET-24a(+)) with restriction

enzymes (e.g., NdeI and XhoI).

Ligate the gene into the vector to create a C-terminal hexahistidine-tagged protein

construct.

Transform the expression plasmid into E. coli BL21 (DE3) cells.

Protein Expression:

Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate

antibiotic (e.g., 33 µg/mL kanamycin) at 37°C with shaking until the absorbance at 660 nm

reaches 0.6.

Induce protein expression by adding 0.1 mM isopropyl-β-D-thiogalactopyranoside (IPTG).

Continue incubation at a lower temperature (e.g., 25°C) for 6 hours to enhance soluble

protein expression.

Purification:

Harvest cells by centrifugation (4,000 x g for 5 min).

Resuspend the cell pellet in Buffer A (50 mM MOPS-NaOH, pH 7.5, containing 500 mM

NaCl).

Lyse the cells by sonication and clarify the lysate by centrifugation (10,000 x g for 20 min).

Load the supernatant (crude enzyme solution) onto an Immobilized Metal Affinity

Chromatography (IMAC) column charged with Ni2+ and equilibrated with Buffer A

containing 5 mM imidazole.
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Wash the column with Buffer A containing 10 mM imidazole to remove non-specifically

bound proteins.

Elute the His-tagged nigerose phosphorylase with Buffer A containing 500 mM imidazole.

(Optional) Further purify and desalt the enzyme using gel filtration chromatography.

Protocol 2: One-Pot Synthesis of Nigerose from Maltose
This protocol demonstrates a multi-enzyme cascade reaction.
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Reaction 2
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Click to download full resolution via product page

Caption: Logical workflow for one-pot nigerose synthesis from maltose.

Reaction Mixture Preparation:

Prepare a 1 mL reaction mixture with the following components in a suitable buffer (e.g.,

50 mM sodium phosphate buffer, pH 7.0):

Starting Material: 500 mM Maltose

Enzyme 1: Maltose Phosphorylase (e.g., 0.30 U/mL)

Enzyme 2: Nigerose Phosphorylase (e.g., 0.62 U/mL)

Phosphate: 1-10 mM (acts catalytically as it is recycled)

Incubation:

Incubate the reaction mixture at 30°C.

Monitor the reaction progress over time (e.g., 24, 48, 72 hours) by taking aliquots for

analysis.

Reaction Termination and Analysis:

Stop the reaction by heat inactivation or by adding a quenching agent like DMSO.

Analyze the concentrations of maltose, glucose, and nigerose using High-Performance

Liquid Chromatography (HPLC).

Protocol 3: Analysis of Disaccharides by HPLC
This is a general method for analyzing reaction products.

Instrumentation:

An HPLC system equipped with a Refractive Index (RI) detector.
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An amino-propyl silica column (e.g., Shodex Asahipak NH2P-50 4E).

Mobile Phase:

A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for carbohydrate

separation on an amino column.

Operating Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: Room temperature or controlled (e.g., 30°C)

Injection Volume: 10-20 µL

Sample Preparation:

Dilute the reaction aliquots with the mobile phase.

Filter the samples through a 0.22 µm syringe filter before injection to remove particulates

and protect the column.

Quantification:

Create a standard curve for each sugar to be quantified (maltose, glucose, nigerose) by

injecting known concentrations.

Calculate the concentration of each component in the reaction samples by comparing their

peak areas to the standard curves.
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To cite this document: BenchChem. [Application Notes: Synthesis of Disaccharides Using
Nigerose Phosphorylase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581268#using-nigerose-phosphorylase-for-
disaccharide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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